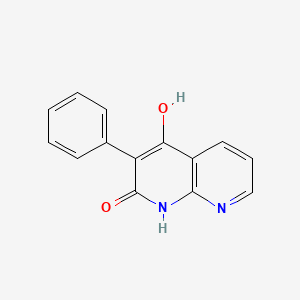

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one

Descripción general

Descripción

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both hydroxyl and phenyl groups in its structure suggests that it may exhibit unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a precursor containing a naphthyridine core can be reacted with phenyl-substituted reagents in the presence of a base to form the desired compound. The reaction conditions typically involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a hydroxylated or dehydroxylated product.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent due to its possible biological activities.

Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-1,8-naphthyridine: Lacks the phenyl group, which might result in different chemical and biological properties.

3-Phenyl-1,8-naphthyridine:

Uniqueness

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both hydroxyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual functionality might make it a valuable compound for developing new drugs or studying specific biochemical pathways.

Actividad Biológica

4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. The presence of both hydroxyl and phenyl groups in its structure suggests unique chemical properties that may influence its biological activity.

- Molecular Formula : C14H10N2O2

- Molecular Weight : 238.24 g/mol

- CAS Number : 67862-28-6

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially altered biological activities .

Antiparasitic Activity

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antiparasitic activity. A study highlighted that related compounds demonstrated potent in vitro antileishmanial activity with a selectivity index favorably comparing to existing treatments like amphotericin and miltefosine . This suggests that this compound could be a candidate for further development in treating parasitic infections.

Antitumor Activity

The compound has also been explored for its antitumor properties. Similar naphthyridine derivatives have shown efficacy against various cancer cell lines. For instance, studies have reported that modifications at specific positions on the naphthyridine core can enhance cytotoxic effects against breast and colon cancer cells .

Cardiovascular Effects

In addition to its antiparasitic and antitumor activities, naphthyridine derivatives have been associated with cardiovascular benefits. Some studies suggest that certain compounds within this class act as angiotensin II receptor antagonists, which could be beneficial in managing hypertension and other cardiovascular conditions .

The biological activity of this compound is likely mediated through interactions with various molecular targets. These may include:

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Binding to receptors such as the angiotensin II receptor, influencing cardiovascular responses.

Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.

Case Study 1: Antileishmanial Activity

A series of naphthyridine derivatives were evaluated for their antiparasitic properties. Compound 1 , structurally related to this compound, showed a pEC50 value of 4.5 against Leishmania species, indicating strong potential for development as an antiparasitic agent .

Case Study 2: Anticancer Efficacy

In vitro studies on modified naphthyridines revealed that compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines. These findings suggest that structural modifications can significantly impact biological activity and therapeutic potential .

Comparative Analysis with Related Compounds

Propiedades

IUPAC Name |

4-hydroxy-3-phenyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12-10-7-4-8-15-13(10)16-14(18)11(12)9-5-2-1-3-6-9/h1-8H,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUANMJYCVDVCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(NC2=O)N=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716005 | |

| Record name | 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67862-28-6 | |

| Record name | NSC318518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.